molecular formula C10H14N6 B1491670 7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097969-76-9

7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491670
CAS No.: 2097969-76-9
M. Wt: 218.26 g/mol
InChI Key: HIJLMAZBTOCWQT-UHFFFAOYSA-N
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Description

7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by the presence of an azidomethyl group attached to an imidazo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole typically involves the following steps:

    Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.

    Introduction of the azidomethyl group: This step involves the reaction of the imidazo[1,2-b]pyrazole intermediate with azidomethylating agents under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The azidomethyl group can participate in nucleophilic substitution reactions.

    Cycloaddition reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Cycloaddition: Reagents such as alkynes or alkenes, often under thermal or catalytic conditions.

Major Products

    Substitution reactions: Products include derivatives with various functional groups replacing the azide.

    Cycloaddition reactions: Products include triazoles and other heterocyclic compounds.

Scientific Research Applications

7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or photophysical properties.

    Chemical Biology: It serves as a probe for studying biological processes involving azide-alkyne click chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 7-(azidomethyl)-1-phenyl-1H-imidazo[1,2-b]pyrazole
  • 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Uniqueness

7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The isobutyl group may impart distinct steric and electronic properties compared to other similar compounds, potentially leading to unique applications in medicinal chemistry and materials science.

Properties

IUPAC Name

7-(azidomethyl)-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8(2)7-15-3-4-16-10(15)9(6-13-16)5-12-14-11/h3-4,6,8H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJLMAZBTOCWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=C(C=N2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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